

In-Vitro Skin Permeation Study of Butamben Formulations: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Butamben, an ester-type local anesthetic, is utilized in various topical formulations for its pain-relieving properties. Its efficacy is largely dependent on its ability to permeate the stratum corneum, the outermost layer of the skin, to reach the target nerve endings. In-vitro skin permeation testing (IVPT) is a critical tool for evaluating the performance of different **Butamben** formulations, providing key insights into the rate and extent of drug delivery. This document provides detailed application notes and protocols for conducting in-vitro skin permeation studies of **Butamben** formulations using Franz diffusion cells.

Key Permeation Parameters

The primary parameters determined from in-vitro skin permeation studies are:

- Steady-State Flux (Jss): The rate of drug permeation per unit area at steady-state, typically expressed in μg/cm²/h.
- Permeability Coefficient (Kp): A measure of the drug's ability to penetrate the skin, calculated from the steady-state flux and the drug concentration in the donor compartment. It is expressed in cm/h.



• Lag Time (tL): The time required for the drug to saturate the skin and establish a steady-state diffusion profile.

Quantitative Data Summary

The following tables summarize the in-vitro skin permeation data for various **Butamben** formulations from different studies. It is crucial to consider the experimental conditions, such as the skin model used, when comparing data across studies.

Table 1: In-Vitro Skin Permeation of **Butamben** Gel Formulations (Swine Skin)

Formulation	Flux (Jss) (μg/cm²/h)	Lag Time (tL) (h)	Permeability Coefficient (Kp) (10 ⁻³ cm/h)
10% Butamben (BTB) Gel	6.95 ± 1.60	1.90 ± 0.48	1.02 ± 0.23
10% Conventional Liposomes (BTBLUV) in Gel	23.17 ± 6.09	1.23 ± 0.28	2.96 ± 0.77
10% Elastic Liposomes (BTBLUV- EL) in Gel	29.93 ± 6.54	1.57 ± 0.38	4.14 ± 0.90

Data from Cereda et al.[1]

Table 2: In-Vitro Skin Permeation of **Butamben** Deformable Liposomal Formulations (Rabbit Ear Skin)



Formulation Type	Liposomal Dispersion Kp (10 ⁻³ cm/h)	Liposomal Gel Kp (10 ⁻³ cm/h)
Single-Loaded (SL1) (1% BTB in lipid phase; PC:CH:SA)	5.89 ± 0.41	5.11 ± 0.35
Double-Loaded (DL1) (0.5% BTB in lipid phase, 0.5% as RAMEB complex in aqueous phase; PC:CH:SA)	6.52 ± 0.38	5.95 ± 0.44
Single-Loaded (SL2) (1% BTB in lipid phase; PC:CH:SA:SC)	6.98 ± 0.55	6.24 ± 0.48
Double-Loaded (DL2) (0.5% BTB in lipid phase, 0.5% as RAMEB complex in aqueous phase; PC:CH:SA:SC)	8.12 ± 0.63	7.43 ± 0.57
Drug Solution in Gel	1.85 ± 0.22	N/A

PC: Phosphatidylcholine, CH: Cholesterol, SA: Stearylamine, SC: Sodium Cholate, RAMEB: Randomly methylated-β-cyclodextrin. Data adapted from Mura et al.[2]

Experimental ProtocolsPreparation of Butamben Formulations

This protocol describes the preparation of deformable liposomes containing **Butamben** in the lipid bilayer and as a cyclodextrin complex in the aqueous core.[3]

- Preparation of **Butamben**-Cyclodextrin Complex:
 - Prepare an aqueous solution of randomly methylated-β-cyclodextrin (RAMEB).
 - Add an excess amount of **Butamben** to the RAMEB solution.
 - Stir the suspension for 24 hours at room temperature to ensure complex formation.
 - Filter the solution to remove undissolved Butamben.



Liposome Preparation:

- Dissolve L-α-phosphatidylcholine, cholesterol, **Butamben** (for the lipid phase), and edge activators (e.g., stearylamine, sodium cholate) in a chloroform:methanol mixture in a round-bottom flask.
- Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
- Dry the film under vacuum for at least 2 hours to remove residual solvent.
- Hydrate the lipid film with the prepared **Butamben**-RAMEB complex solution by vortexing.
- Sonicate the resulting dispersion to reduce the size of the liposomes.

This protocol outlines the emulsification-ultrasonication method for preparing **Butamben**-loaded NLCs.[4][5]

- · Preparation of Lipid and Aqueous Phases:
 - Prepare the lipid phase by mixing the solid lipid (e.g., Crodamol™ CP), liquid lipid (e.g.,
 Super Refined™ Lauryl Lactate), and Butamben. Heat the mixture to 65°C.[4]
 - Prepare the aqueous phase by dissolving the surfactant (e.g., Poloxamer 188) in MilliQ water and heating it to 65°C.[4]
- Emulsification and Sonication:
 - Add the aqueous phase to the lipid phase while stirring at high speed (e.g., 11,000 rpm)
 for 3 minutes to form a pre-emulsion.[4]
 - Sonicate the pre-emulsion using a probe sonicator to reduce the particle size and form the NLC dispersion.

This protocol describes the preparation of a Carbopol gel base for the incorporation of **Butamben** formulations.[2]

Add 0.5 g of Carbopol 940 to 99.5 mL of bidistilled water under constant stirring.



- Continue stirring for 24 hours at room temperature.
- Achieve gelation by adding triethanolamine dropwise until a neutral pH is reached.
- The Butamben formulation (e.g., liposomal dispersion) can then be incorporated into the gel base.

In-Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol details the methodology for conducting an in-vitro skin permeation study.

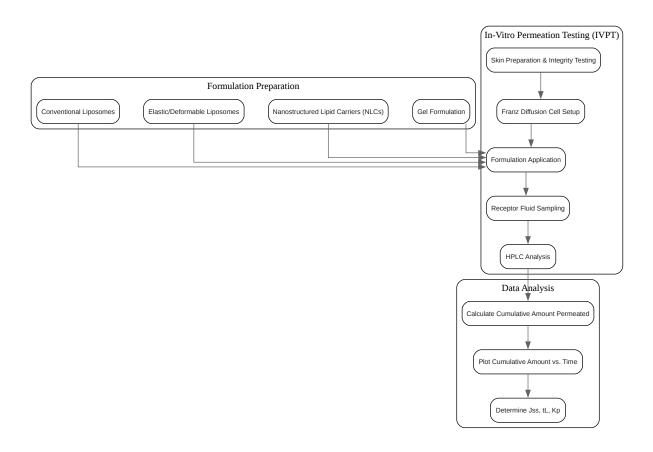
- Franz diffusion cells
- Excised skin (e.g., human, porcine, or rabbit)
- Receptor solution (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
- · Circulating water bath
- Magnetic stirrer
- Syringes and needles
- HPLC system for **Butamben** quantification
- Skin Preparation and Integrity Testing:
 - Excise the skin and remove any subcutaneous fat.
 - Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
 - Confirm the integrity of each skin section before the experiment, for example, by measuring its electrical resistance.
- Franz Diffusion Cell Setup:
 - \circ Set the circulating water bath to maintain the skin surface temperature at 32 ± 1°C.



- Fill the receptor chamber of each Franz cell with a known volume of degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
- Mount the prepared skin section onto the cell, with the stratum corneum facing the donor chamber.
- Allow the skin to equilibrate for 30-60 minutes.
- · Application of Formulation:
 - Apply a precise amount of the **Butamben** formulation to the skin surface in the donor chamber.
- · Sampling:
 - At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
 - Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution.
- Sample Analysis:
 - Analyze the concentration of **Butamben** in the collected samples using a validated HPLC method. A C18 column is commonly used for the separation.
- Calculate the cumulative amount of **Butamben** permeated per unit area (µg/cm²) at each time point, correcting for the removed and replaced sample volumes.
- Plot the cumulative amount of Butamben permeated versus time.
- Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
- Determine the lag time (tL) by extrapolating the linear portion of the plot to the x-axis.
- Calculate the permeability coefficient (Kp) using the following equation:
 - Kp = Jss / Cd (where Cd is the concentration of the drug in the donor formulation)



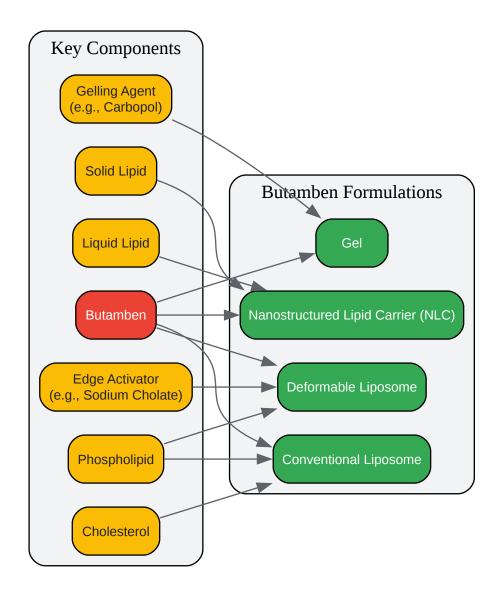
Visualizations



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Caption: Experimental workflow for in-vitro skin permeation study of **Butamben** formulations.



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Caption: Relationship between key components and different **Butamben** formulation types.

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